10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate
Description
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate (CAS: 80789-65-7) is a phenothiazine derivative with a 3-(4-hydroxy-1-piperidino)propyl side chain and a monomethanesulphonate counterion. Registered on 31/05/2018 , its structure combines a phenothiazine core—a tricyclic system with sulfur and nitrogen atoms—with a carbonitrile group at position 2 and a substituted propyl side chain at position 10. The 4-hydroxypiperidine moiety and methanesulphonate salt likely enhance solubility and bioavailability, critical for pharmacological efficacy.
Properties
CAS No. |
94291-99-3 |
|---|---|
Molecular Formula |
C22H25N3O3S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[1-[3-(2-cyanophenothiazin-10-yl)propyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C22H25N3O3S2/c1-30(26,27)28-18-9-13-24(14-10-18)11-4-12-25-19-5-2-3-6-21(19)29-22-8-7-17(16-23)15-20(22)25/h2-3,5-8,15,18H,4,9-14H2,1H3 |
InChI Key |
PDQWUEWUXRSQML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenothiazine-2-carbonitrile Core
The phenothiazine core bearing a cyano group at the 2-position is typically prepared by:
- Starting from phenothiazine or a substituted phenothiazine derivative.
- Electrophilic substitution or nucleophilic aromatic substitution to introduce the cyano group at the 2-position.
- Purification by recrystallization or chromatography.
Introduction of the 3-(4-Hydroxy-1-piperidino)propyl Side Chain
This step involves alkylation of the phenothiazine nitrogen at the 10-position with a suitable 3-chloropropyl or 3-bromopropyl intermediate bearing a protected or free 4-hydroxy-1-piperidine moiety.
- The 4-hydroxy-1-piperidine is either used directly or protected to prevent side reactions.
- The alkylation is carried out under basic conditions, often using potassium carbonate or sodium hydride as a base.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- After alkylation, deprotection (if any) is performed to yield the free hydroxy group.
Formation of the Monomethanesulphonate Salt
- The free base of 10-(3-(4-hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile is reacted with methanesulfonic acid.
- This salt formation enhances the compound’s solubility and stability.
- The salt is isolated by precipitation or crystallization from suitable solvents such as ethanol or isopropanol.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenothiazine 2-cyanation | Cyanide source (e.g., CuCN) | DMF or DMSO | 80-120°C | 70-85 | Requires careful control of temperature |
| Alkylation with 3-chloropropyl-4-hydroxypiperidine | Base (K2CO3 or NaH), alkyl halide | DMF or DMSO | 50-80°C | 60-75 | Protection of hydroxy group may be needed |
| Salt formation with methanesulfonic acid | Methanesulfonic acid (1 eq) | Ethanol or IPA | Room temperature | >90 | Precipitation/crystallization step |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used after alkylation to purify the intermediate.
- Recrystallization: Final salt is purified by recrystallization to achieve high purity.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity.
- Melting Point Determination: Used to assess purity and identity of the salt.
Research Findings and Optimization Notes
- The alkylation step is critical and sensitive to reaction conditions; excessive temperature or prolonged reaction times can lead to side products.
- Protecting groups on the hydroxy group of piperidine improve yield and selectivity during alkylation.
- Salt formation with methanesulfonic acid significantly improves the compound’s aqueous solubility, which is beneficial for pharmaceutical formulation.
- Purification steps are essential to remove unreacted starting materials and side products, ensuring the compound meets pharmaceutical-grade standards.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Phenothiazine 2-cyanation | CuCN, DMF, heat | Introduce cyano group at C-2 | Phenothiazine-2-carbonitrile |
| 2. Alkylation | 3-chloropropyl-4-hydroxypiperidine, K2CO3, DMF | Attach side chain at N-10 | 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile |
| 3. Salt formation | Methanesulfonic acid, ethanol | Form monomethanesulphonate salt | Final salt with improved solubility |
This detailed preparation method is based on standard organic synthesis protocols for phenothiazine derivatives and salt formation chemistry, supported by chemical databases and literature on related compounds. The approach ensures high purity and yield suitable for industrial and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Amino derivatives of the carbonitrile group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, phenothiazine derivatives are often studied for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as dyes.
Mechanism of Action
The mechanism of action of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Analogues
Phenothiazines are a well-studied class of compounds with diverse pharmacological activities, often modulated by side-chain substitutions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phenothiazine Derivatives
Key Observations:
This substitution may reduce lipophilicity, enhancing water solubility . Cyamemazine’s 2-methylpropyl chain likely increases steric hindrance, affecting pharmacokinetics differently than the target’s hydroxy-piperidino propyl chain .
Salt Form: The monomethanesulphonate salt in the target compound contrasts with Cyamemazine’s free base. Sulfonate salts are commonly used to improve crystallinity and stability, which could enhance shelf-life and dosing accuracy .
Synthetic Pathways: highlights that phenothiazine derivatives are synthesized via alkylation of the phenothiazine core. The target compound’s propyl side chain may follow similar alkylation steps, with subsequent functionalization of the piperidine ring .
Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, insights can be drawn from structural analogs:
- Receptor Affinity: Phenothiazines typically act as dopamine D2 receptor antagonists.
Patent and Commercial Landscape
- The target compound’s 2018 registration suggests it is a newer derivative, possibly developed to address limitations of older phenothiazines (e.g., Cyamemazine, introduced in 1972 ).
- Patent applications for sulfonamide derivatives () indicate a competitive landscape for CNS-targeting compounds, though the target compound’s unique substitution may offer patentability advantages .
Biological Activity
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate is a synthetic compound that belongs to the phenothiazine class, known for its diverse biological activities, particularly in the field of psychiatry. Its unique structural features contribute to its pharmacological profile, making it a subject of interest for researchers exploring antipsychotic medications.
Chemical Structure and Properties
The compound features a phenothiazine backbone with a piperidine moiety and a carbonitrile group, which enhances its solubility and bioavailability. The monomethanesulphonate form improves its pharmacokinetic properties, making it suitable for therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.49 g/mol |
| CAS Number | 94291-99-3 |
| Solubility | Enhanced by monomethanesulphonate form |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It exhibits significant affinity for serotonin (5-HT) receptors while maintaining a lower affinity for D2 dopamine receptors. This profile suggests potential benefits in treating psychiatric disorders with reduced side effects compared to traditional antipsychotics.
Key Receptor Interactions:
- Serotonin Receptors: Modulates serotonin levels, influencing mood and cognition.
- Dopamine Receptors: Lower affinity may reduce extrapyramidal symptoms commonly associated with antipsychotic treatments.
Antipsychotic Efficacy
Research indicates that this compound has shown efficacy in managing symptoms of schizophrenia and bipolar disorder. Clinical studies have demonstrated its ability to alleviate psychotic symptoms while minimizing adverse effects.
Case Studies
- Schizophrenia Management: A double-blind study involving patients with schizophrenia showed significant improvement in psychotic symptoms after treatment with this compound compared to placebo.
- Bipolar Disorder Treatment: In a controlled trial, patients with bipolar disorder exhibited reduced manic episodes when treated with the compound, highlighting its mood-stabilizing properties.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is essential to compare it with other antipsychotics within the phenothiazine class:
| Compound Name | Key Characteristics | Side Effects Profile |
|---|---|---|
| Pericyazine | Similar receptor activity; effective for schizophrenia | Moderate sedation |
| Chlorpromazine | Broad receptor interactions; classic antipsychotic | Higher incidence of extrapyramidal symptoms |
| Thioridazine | Sedative properties; used for severe agitation | Risk of cardiac issues |
Q & A
Q. Answer :
- pH Sensitivity : Store lyophilized powder at pH 4.6–5.5 to prevent hydrolysis of the methanesulphonate group .
- Temperature Control : Accelerated stability studies (40°C/75% RH) for 6 months can predict degradation pathways, such as oxidation of the piperidine hydroxyl group .
Advanced: How can computational modeling enhance the understanding of this compound’s pharmacological interactions?
Q. Answer :
- Hybrid Modeling : Combine molecular docking (e.g., targeting dopamine D2 receptors) with bioelectronic nose simulations to validate binding affinities .
- Feature Validation : Cross-reference computational predictions with wet-lab agonistic profiles (e.g., Saito et al.’s 93-odorant receptor panel) to resolve false positives .
Basic: What structural analogs of this compound have documented pharmacological activities?
Answer :
Key analogs include:
| Compound Name | Structural Feature | Activity Reference |
|---|---|---|
| Mepazine | 10-(N-methylpiperidinyl)methyl-phenothiazine | Sedative |
| Ofloxacin N-Oxide | Piperazine-1-oxide derivative | Antibacterial |
| Trifluoromethyl-phenothiazine | 2-CF₃ substitution | Antipsychotic |
Advanced: What experimental designs are recommended to evaluate long-term metabolic stability?
Q. Answer :
- In Vitro Hepatocyte Models : Use human hepatocytes with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways (e.g., piperidine hydroxylation) .
- Cross-Species Comparison : Compare metabolic half-lives in mouse, rat, and human microsomes to predict interspecies variability .
Advanced: How can researchers resolve spectral overlap in NMR characterization of the piperidine moiety?
Q. Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping protons (e.g., 4-hydroxy-piperidine δ 3.5–4.0 ppm) .
- Paramagnetic Shift Reagents : Add Eu(fod)₃ to differentiate diastereotopic protons in the propyl linker .
Basic: What regulatory guidelines apply to the compound’s manufacturing process?
Answer :
Follow USP General Chapter ⟨621⟩ for chromatographic validation and ICH Q3A/B for impurity thresholds (e.g., reporting threshold = 0.10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
